molecular formula C9H15NO2 B3247114 Methyl 6-aminospiro[3.3]heptane-2-carboxylate CAS No. 1808253-04-4

Methyl 6-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B3247114
CAS No.: 1808253-04-4
M. Wt: 169.22
InChI Key: JBPHEHKXYOVGBC-UHFFFAOYSA-N
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Description

Significance of Conformationally Restricted Ring Systems in Chemical Research

In drug discovery and design, controlling the shape of a molecule is paramount. Conformationally restricted ring systems are structural motifs that limit the number of shapes, or conformations, a molecule can adopt. researchgate.netnih.gov This strategy is a powerful tool in medicinal chemistry for several reasons. By reducing a molecule's flexibility, chemists can pre-organize it into a shape that is optimal for binding to a specific biological target, such as a protein or enzyme. nih.govlifechemicals.com This "bioactive conformation" can lead to a more favorable interaction, potentially increasing the potency and selectivity of a drug candidate. researchgate.netnih.gov Furthermore, locking a molecule into a specific conformation can reduce the entropic penalty associated with binding, as fewer conformational degrees of freedom are lost upon interaction with the target. lifechemicals.com

Overview of Spiro[3.3]heptane Core as a Privileged Scaffold

The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings that share a single carbon atom. wikipedia.org This unique structural arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry. In recent years, the spiro[3.3]heptane core has been recognized as a "privileged scaffold" in medicinal chemistry. It is frequently employed as a saturated, non-planar bioisostere for the flat phenyl ring, one of the most common motifs in drug molecules. chemrxiv.orgnih.govresearchgate.net

Replacing a benzene (B151609) ring with a spiro[3.3]heptane core can offer several advantages, including improved physicochemical properties such as enhanced water solubility and greater metabolic stability, while maintaining or even improving biological activity. researchgate.net The non-collinear arrangement of the exit vectors in disubstituted spiro[3.3]heptanes provides a different spatial orientation for substituents compared to the linear or angular orientations found in para-, meta-, or ortho-substituted benzene rings. chemrxiv.orgnih.gov

FeaturePhenyl RingSpiro[3.3]heptane
Geometry Planar (2D)Three-Dimensional (3D)
Flexibility RigidRigid
Key Application Ubiquitous in drug moleculesSaturated bioisostere for phenyl rings chemrxiv.orgnih.gov
Potential Advantage Well-established chemistryCan improve physicochemical properties researchgate.net

Importance of Functionalized Spiro[3.3]heptane Derivatives in Chemical Synthesis

While the unsubstituted spiro[3.3]heptane core is structurally interesting, its true utility in chemical synthesis is realized through functionalization. The introduction of reactive groups, or "functional groups," onto the scaffold transforms it into a versatile building block. nih.govchemrxiv.orgresearchgate.net These functional groups serve as handles or "exit vectors" that allow chemists to attach other molecular fragments in a controlled and predictable manner. lifechemicals.comnih.gov

The development of synthetic routes to access a wide range of mono- and bifunctional spiro[3.3]heptane derivatives—such as those containing amines, carboxylic acids, alcohols, and boronate esters—is an active area of research. chemrxiv.orgresearchgate.net These functionalized building blocks are highly valuable in the construction of complex molecules for drug discovery programs, enabling the exploration of chemical space around a rigid, three-dimensional core. researchgate.netacs.org

Contextualization of Methyl 6-aminospiro[3.3]heptane-2-carboxylate as a Key Building Block

Within the family of functionalized spiro[3.3]heptane derivatives, This compound stands out as a particularly important bifunctional building block. This compound incorporates two key functional groups on its rigid spirocyclic frame: an amino group (-NH₂) and a methyl carboxylate group (-COOCH₃).

The presence of both an amine and an ester on the same scaffold provides two distinct points for chemical modification. The amino group can be readily used for forming amides, sulfonamides, or ureas, while the methyl ester can be hydrolyzed to a carboxylic acid for similar amide bond formations or used in other transformations. This dual functionality makes it an exceptionally useful intermediate for synthesizing more elaborate molecules, allowing for the divergent construction of chemical libraries for screening in drug discovery and materials science.

Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₉H₁₆ClNO₂ achemblock.comkara5.live
Molecular Weight 205.68 g/mol achemblock.comkara5.live
IUPAC Name methyl (2r,4r,6r)-6-aminospiro[3.3]heptane-2-carboxylate hydrochloride achemblock.com
CAS Number 1808249-67-3 kara5.live
Canonical SMILES COC(=O)C1CC2(C1)CC(C2)N.Cl kara5.live

Retrosynthetic Analysis and Key Disconnections for the Spiro[3.3]heptane Skeleton

Retrosynthetic analysis of the spiro[3.3]heptane skeleton reveals several logical pathways for its disconnection into simpler, more readily available precursors. The core strategy revolves around breaking down the strained four-membered rings. A primary disconnection approach involves cleaving the spirocycle at the bonds adjacent to the spiro-carbon, envisioning a double alkylation of a central carbon atom. This leads back to a geminal di-electrophile and a bis-nucleophile. For instance, the assembly of a spirocyclic keto ester can be achieved via a double malonate alkylation strategy. nih.govresearchgate.net

Another powerful retrosynthetic strategy involves a [2+2] cycloaddition. In this approach, one of the cyclobutane rings is disconnected into two alkene components. This is a common and effective method for forming four-membered rings. For example, a 6-oxospiro[3.3]heptane-1-carboxylic acid can be retrosynthetically disconnected via a [2+2] cycloaddition of a dichloroketene with a corresponding methylenecyclobutane (B73084) derivative. nih.gov This highlights the importance of methylenecyclobutanes as key intermediates in the synthesis of the spiro[3.3]heptane core.

A third approach considers rearrangement reactions. The spiro[3.3]heptane framework can be seen as an isomeric form of other bicyclic systems. A key disconnection could therefore involve a conceptual reverse rearrangement, such as a retro-semipinacol rearrangement, leading back to a 1-bicyclobutylcyclopropanol intermediate. nih.gov This suggests that highly strained molecules like bicyclo[1.1.0]butanes can serve as precursors for the spiro[3.3]heptane skeleton through strain-releasing transformations.

These distinct retrosynthetic pathways—double alkylation, [2+2] cycloaddition, and rearrangement—form the basis for the primary synthetic methodologies used to construct the spiro[3.3]heptane core.

Construction of the Spiro[3.3]heptane Core

The synthesis of the spiro[3.3]heptane scaffold is a significant challenge due to the inherent strain of the two fused cyclobutane rings. Various synthetic methods have been developed to address this, ranging from classical cyclizations to modern photochemical reactions.

Novel cyclization strategies often focus on creating the two four-membered rings in a sequential or convergent manner. One prominent approach involves the double alkylation of a C- or N-bis-nucleophile with a 1,3-bis-electrophile. nih.gov For heteroatom-containing spiro[3.3]heptanes, such as the 2-oxa-6-azaspiro[3.3]heptane, a valuable morpholine surrogate, the synthesis often begins with a multifunctional precursor like tribromopentaerythritol. rsc.org Cyclization is then achieved through sequential intramolecular and intermolecular substitutions. For instance, an initial intramolecular substitution forms an oxetane ring, which is followed by an intermolecular reaction with an amine (like benzylamine) and a base to close the second ring. rsc.org

A practical, divergent synthesis for a library of spiro[3.3]heptane-based glutamic acid analogs started from a common O-silylated 2-(hydroxymethyl)cyclobutanone precursor, showcasing a strategy where one ring is pre-formed and used as a template to build the second. nih.govresearchgate.net

Starting Material Key Reagents Cyclization Product Reference
Tribromopentaerythritolp-ToluenesulfonamideN-tosyl-2-oxa-6-azaspiro[3.3]heptane rsc.org
TribromopentaerythritolBenzylamine, DBUN-benzyl-2-oxa-6-azaspiro[3.3]heptane rsc.org
1,3-bis-electrophiles1,1-C- or 1,1-N-bis-nucleophilesAzaspiro[3.3]heptane derivatives nih.gov

The [2+2] cycloaddition is a conceptually direct and powerful method for constructing the cyclobutane rings inherent to the spiro[3.3]heptane system. acs.org This reaction typically involves the combination of two alkene components, often photochemically or through the use of activated species like ketenes.

A classical and effective approach is the reaction of ketenes or keteniminium species with methylenecyclobutane. chemrxiv.orgnih.gov For instance, the reaction between the N,N-dimethylamide of cyclobutane carboxylic acid and various alkenes in the presence of triflic anhydride and collidine generates intermediate vinamidinium salts, which upon hydrolysis yield functionalized spiro[3.3]heptanes. chemrxiv.org This method is modular and compatible with a range of functional groups. chemrxiv.orgresearchgate.net

Visible-light-mediated photocatalysis has also been employed to promote [2+2] cycloadditions. Intermolecular cross-selective [2+2] photocycloaddition reactions of exocyclic arylidene cyclobutanes with electron-deficient alkenes, using an Ir(III) photosensitizer under blue light irradiation, provide access to polysubstituted spiro[3.3]heptane motifs. researchgate.net Similarly, organophotocatalysts like 4CzIPN can facilitate the [2+2] cycloaddition of electron-deficient styrenes, offering a metal-free alternative. nih.gov These photochemical methods are advantageous due to their mild reaction conditions. researchgate.netnih.gov

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Keteniminium SaltAlkene(CF3SO2)2O / CollidineSubstituted Spiro[3.3]heptanone chemrxiv.org
Exocyclic Arylidene CyclobutaneElectron-deficient AlkeneIr(III) photosensitizer, blue lightPolysubstituted Spiro[3.3]heptane researchgate.net
Electron-deficient StyreneElectron-deficient Styrene4CzIPN, visible lightSubstituted Cyclobutane nih.gov

Rearrangement reactions that leverage strain release are an elegant strategy for forming the spiro[3.3]heptane core. A notable example is the 'strain-relocating' semipinacol rearrangement. nih.gov In this approach, a highly strained 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a lithiated bicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, undergoes an acid-mediated rearrangement. nih.gov The release of strain from the bicyclobutane moiety drives the formation of the more stable, albeit still strained, spiro[3.3]heptan-1-one skeleton. This process can be regio- and stereospecific, allowing for the synthesis of optically active substituted spiro[3.3]heptanones. nih.gov

Domino reactions, where a series of bond-forming events occur in a single pot, offer an efficient route to complex molecules. While specific domino reactions leading directly to the parent spiro[3.3]heptane are less common, multicomponent domino processes have been developed for synthesizing highly functionalized spiro compounds in general. mdpi.com

Precursor Key Transformation Reagents Product Reference
1-BicyclobutylcyclopropanolSemipinacol RearrangementMsOH or AlCl3Substituted Spiro[3.3]heptan-1-one nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the initial reactants. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. While the direct application of MCRs to assemble the specific carbocyclic spiro[3.3]heptane scaffold of this compound is not extensively documented, the strategy is well-established for creating other complex spirocyclic systems. mdpi.com For example, Knoevenagel/Michael/cyclization multicomponent domino reactions are used to synthesize functionalized spiro compounds with potential biological activity. mdpi.com The development of a tailored MCR for the spiro[3.3]heptane core remains a promising area for future synthetic exploration.

Introduction and Functionalization of Amino and Carboxylate Moieties

Once the spiro[3.3]heptane core is constructed, the introduction of the amino and carboxylate groups at the C2 and C6 positions is required to complete the synthesis of the target molecule. These functionalizations can be achieved by either carrying the functional groups (or their precursors) through the core-forming reactions or by adding them to a pre-formed spiro[3.3]heptane skeleton.

A common strategy involves the synthesis of a ketone precursor, such as methyl 6-oxospiro[3.3]heptane-2-carboxylate. sigmaaldrich.com The amino group can then be introduced from the ketone via reductive amination or through other classical transformations. An alternative is the Strecker reaction, which involves treating a ketone with an amine, a cyanide source, and a chiral auxiliary to install an α-amino acid moiety. nih.govresearchgate.net This method is particularly useful for controlling stereochemistry.

Another approach is to start with a commercially available spirocyclic diester. A sequence involving monohydrolysis of the diester, followed by a Curtius rearrangement of the resulting carboxylic acid to an isocyanate and subsequent hydrolysis, can effectively install the amine functionality. researchgate.net

The synthesis of glutamic acid analogs based on the spiro[3.3]heptane scaffold often involves the construction of a spirocyclic keto ester, which then serves as a versatile intermediate for introducing the aminocarboxylate moiety. nih.govresearchgate.net The synthesis of (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid, for example, demonstrates the successful application of these functionalization strategies to create conformationally restricted amino acids. researchgate.net

Precursor Key Transformation Key Reagents Product Reference
Spirocyclic KetoneStrecker ReactionChiral amine auxiliary, Cyanide sourceSpirocyclic α-amino acid nih.govresearchgate.net
Spirocyclic DiesterMonohydrolysis, Curtius RearrangementBase, Diphenylphosphoryl azideSpirocyclic amino ester researchgate.net
Spirocyclic KetoneBucherer-Bergs Reaction(NH4)2CO3, KCNSpirocyclic hydantoin researchgate.net

An in-depth examination of the synthetic approaches toward this compound reveals a variety of sophisticated chemical strategies. The construction of this specific molecule, with its rigid, three-dimensional spirocyclic core, presents unique challenges in controlling regioselectivity and stereoselectivity. This article focuses exclusively on the synthetic methodologies employed to build and functionalize the spiro[3.3]heptane framework to yield the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminospiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPHEHKXYOVGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Derivatization and Functional Group Transformations of Methyl 6 Aminospiro 3.3 Heptane 2 Carboxylate

Reactions at the Amino Group

The primary amine in methyl 6-aminospiro[3.3]heptane-2-carboxylate serves as a key nucleophilic center, enabling a wide array of functionalization strategies. These transformations are fundamental for incorporating the spirocyclic core into larger molecules, such as peptides, or for modulating the compound's properties through the introduction of various substituents.

The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. researchgate.net The amino group of this compound can be readily coupled with a carboxylic acid to form a stable amide linkage. This reaction typically requires the activation of the carboxylic acid component to facilitate the nucleophilic attack by the amine. rsc.org A variety of modern coupling reagents are employed to achieve high yields and minimize side reactions, particularly racemization if the carboxylic acid is chiral. bachem.com

Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comomicsonline.org These reagents transform the carboxylic acid into a more reactive species, priming it for reaction with the amine.

Table 1: Representative Amide Coupling Reactions Click on a row to view more details.

Carboxylic AcidCoupling ReagentBaseProduct
Acetic AcidHATUDIPEAMethyl 6-acetamidospiro[3.3]heptane-2-carboxylate
Benzoic AcidEDC·HClDIPEAMethyl 6-benzamidospiro[3.3]heptane-2-carboxylate
Boc-L-AlaninePyBOPDIPEAMethyl 6-((S)-2-((tert-butoxycarbonyl)amino)propanamido)spiro[3.3]heptane-2-carboxylate

Direct N-alkylation and N-acylation provide straightforward methods for introducing alkyl and acyl groups, respectively, onto the amino function.

N-Alkylation typically involves the reaction of the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Reductive amination, an alternative method, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with an agent like sodium triacetoxyborohydride (B8407120) to yield the alkylated amine.

N-Acylation is readily achieved by treating the amine with an acylating agent such as an acid chloride or an acid anhydride. These reactions are generally rapid and high-yielding, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct.

Table 2: Examples of N-Alkylation and N-Acylation Click on a row to view more details.

ReagentReaction TypeBaseProduct
Benzyl BromideAlkylationK₂CO₃Methyl 6-(benzylamino)spiro[3.3]heptane-2-carboxylate
Acetone/NaBH(OAc)₃Reductive AminationAcetic AcidMethyl 6-(isopropylamino)spiro[3.3]heptane-2-carboxylate
Acetyl ChlorideAcylationEt₃NMethyl 6-acetamidospiro[3.3]heptane-2-carboxylate
Acetic AnhydrideAcylationPyridineMethyl 6-acetamidospiro[3.3]heptane-2-carboxylate

The nucleophilic amine can also react with other electrophiles to generate a variety of important functional groups.

Ureas: Reaction with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. This transformation is typically efficient and proceeds without the need for a catalyst.

Carbamates: Carbamates are commonly formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or through the installation of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The Boc group is a crucial protecting group in multi-step organic synthesis.

Sulfonamides: Treatment of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide, a functional group prevalent in many pharmaceutical agents.

Table 3: Synthesis of Urea, Carbamate, and Sulfonamide Derivatives Click on a row to view more details.

ReagentProduct ClassProduct Name
Phenyl IsocyanateUreaMethyl 6-(3-phenylureido)spiro[3.3]heptane-2-carboxylate
Di-tert-butyl dicarbonateCarbamateMethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
p-Toluenesulfonyl chlorideSulfonamideMethyl 6-(4-methylphenylsulfonamido)spiro[3.3]heptane-2-carboxylate

The primary amine and the adjacent spirocyclic framework can be utilized in the construction of fused or spiro-annulated heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, established synthetic methodologies can be applied. For instance, condensation reactions with 1,3-dielectrophiles can lead to the formation of various heterocycles. Reaction with a β-ketoester could potentially yield a dihydropyrimidinone derivative through a Biginelli-type reaction, while reaction with 2,5-hexanedione (B30556) could furnish a pyrrole-annulated system via a Paal-Knorr synthesis. Such transformations significantly expand the chemical space accessible from this spirocyclic building block.

Modifications of the Carboxylate Ester Group

The methyl ester group offers a secondary site for chemical modification, most commonly through its conversion to the corresponding carboxylic acid.

The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that unmasks a functional group suitable for further derivatization, such as amide bond formation. organic-chemistry.org This reaction can be catalyzed by either acid or, more commonly, base.

Base-catalyzed hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a protic solvent such as methanol (B129727) or ethanol (B145695). youtube.com The reaction proceeds via nucleophilic acyl substitution to irreversibly form the carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid, 6-aminospiro[3.3]heptane-2-carboxylic acid. This derivative is a valuable bifunctional building block, possessing both a primary amine and a carboxylic acid on the rigid spiro[3.3]heptane scaffold.

Table 4: Conditions for Ester Hydrolysis Click on a row to view more details.

CatalystSolventTemperatureProduct
LiOHTHF/H₂ORoom Temp.6-Aminospiro[3.3]heptane-2-carboxylic acid
NaOHMethanol/H₂OReflux6-Aminospiro[3.3]heptane-2-carboxylic acid
HCl (aq)Dioxane/H₂OReflux6-Aminospiro[3.3]heptane-2-carboxylic acid

Reduction to Alcohol and Further Derivatization

The ester functionality in this compound serves as a versatile handle for reduction to the corresponding primary alcohol, (6-aminospiro[3.3]heptan-2-yl)methanol. This transformation is a common and crucial step for accessing a different set of derivatives. Standard reducing agents are effective for this purpose, with the choice of reagent depending on the presence of other functional groups and the desired reaction conditions.

While a specific protocol for the title compound is not detailed in the cited literature, analogous reductions on similar spiro[3.3]heptane systems are well-documented. For instance, the reduction of a related N-tert-butoxycarbonyl protected monoester has been successfully achieved using calcium borohydride (B1222165) (Ca(BH₄)₂). In other cases involving azaspiro[3.3]heptane chloroesters, lithium aluminum hydride (LiAlH₄) has been employed to yield the corresponding alcohol. These examples suggest that the reduction of this compound (assuming the amine is appropriately protected) would proceed efficiently.

Table 1: Representative Conditions for Ester Reduction on Spiro[3.3]heptane Scaffolds

Starting Material Class Reagent Product
N-Boc protected spiro[3.3]heptane monoester Ca(BH₄)₂ N-Boc protected amino alcohol
Azaspiro[3.3]heptane chloroester LiAlH₄ Chloro alcohol

Once formed, the primary alcohol, (6-aminospiro[3.3]heptan-2-yl)methanol, opens up new avenues for derivatization. The hydroxyl group can be readily converted to a leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions. Alternatively, it can undergo oxidation to the corresponding aldehyde or carboxylic acid.

Furthermore, the newly introduced hydroxyl group can direct further functionalization of the spirocyclic core. Research has shown that in related spiro[3.3]heptane systems, a hydroxyl group can be used to facilitate a secondary C–H bond functionalization, leading to trisubstituted motifs. acs.org For example, the alcohol can be converted into an azidoformate, which upon thermolysis can undergo intramolecular C-H insertion to introduce a new amino functionality at other positions on the scaffold. acs.org

Transesterification and Amide Formation

The methyl ester of the title compound can be converted to other esters or to amides, significantly broadening the range of accessible derivatives.

Transesterification involves the exchange of the methyl group for a different alkyl or aryl group by reacting the ester with an excess of the corresponding alcohol under acidic or basic catalysis. While specific examples on this compound are not prevalent, the reaction is a fundamental transformation in organic chemistry. For instance, using ethanol as a solvent in the presence of an acid catalyst would yield ethyl 6-aminospiro[3.3]heptane-2-carboxylate. This allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity.

Amide formation is a particularly valuable transformation, as the amide bond is a cornerstone of medicinal chemistry. There are two primary routes to convert the ester to an amide:

Two-step hydrolysis and coupling: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-aminospiro[3.3]heptane-2-carboxylic acid. This acid is then coupled with a desired amine using standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Direct aminolysis/amidation: The ester can be directly converted to an amide by reaction with an amine. This reaction is often slower than coupling the carboxylic acid and may require heating or catalysis. A more efficient method involves activating the ester first. For example, a related spiro[3.3]heptane monoester was successfully converted to an ester amide by reaction with isobutyl chloroformate and triethylamine, followed by ammonolysis.

These methods provide access to a vast array of primary, secondary, and tertiary amides, each with unique structural and electronic properties.

Diversification and Expansion of the Spirocyclic Core

Beyond modifications of the existing functional groups, the spiro[3.3]heptane core itself can be manipulated through various synthetic strategies to introduce greater complexity and diversity.

Ring-Opening and Ring-Expansion Strategies

While the spiro[3.3]heptane framework is relatively stable, its inherent ring strain can be exploited in synthetic strategies that build or modify the core. Ring-expansion and rearrangement reactions are powerful tools for creating functionalized spiro[3.3]heptane scaffolds that might be otherwise difficult to access.

One such strategy is the Meinwald oxirane rearrangement . In the synthesis of 1,6-disubstituted spiro[3.3]heptane derivatives, the key spirocyclic core was constructed from an 8-oxadispiro[2.0.3.1]octane precursor. nih.gov Treatment of this precursor with a Lewis acid catalyzed the rearrangement and expansion of the cyclopropyl (B3062369) ring to form the desired cyclobutane (B1203170) ring of the spiro[3.3]heptane system. nih.gov

Another powerful method is the 'strain-relocating' semipinacol rearrangement . This approach has been used to create spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates. nih.gov In the presence of acid, the highly strained bicyclobutane and cyclopropanol (B106826) moieties rearrange to form the more stable, yet still strained, spiro[3.3]heptanone core. nih.gov These rearrangement strategies highlight how strained precursors can be used to assemble and diversify the spiro[3.3]heptane scaffold.

Functionalization at Other Positions of the Spiro[3.3]heptane Scaffold

Introducing functional groups at positions other than C2 and C6 is crucial for fully exploring the chemical space around the spiro[3.3]heptane core. This allows for the modulation of biological activity and properties by altering the exit vectors of substituents.

One elegant approach is the use of biocatalytic C-H hydroxylation . Engineered variants of the P450BM3 enzyme have been shown to convert N-benzyl spiro[3.3]heptane-2-carboxamide into a mixture of monohydroxylated regioisomers. acs.org Notably, this method provides access to derivatives hydroxylated at the C5 and C6 positions, remote from the initial functional group, with high enantioselectivity. acs.org These new hydroxyl groups can then be used for further derivatization. acs.org

Chemical methods have also been developed for functionalizing the scaffold. For example, spiro[3.3]heptane ketones can be converted to bromides via Wolff-Kishner reduction followed by subsequent reactions. chemrxiv.org Treatment of the bromide with n-butyllithium followed by quenching with electrophiles like trimethyl borate (B1201080) or carbon dioxide allows for the introduction of boronic acids or carboxylic acids at various positions on the ring system. chemrxiv.org These methods provide rational and controlled ways to install new functional groups, creating bi- or tri-functionalized spiro[3.3]heptane building blocks. acs.orgchemrxiv.org

Introduction of Additional Stereocenters

The spiro[3.3]heptane core of the title compound is achiral. Introducing new stereocenters in a controlled manner is a key strategy for creating chiral molecules that can interact selectively with biological targets.

A powerful method for achieving this is through a modified Strecker reaction . In the synthesis of spirocyclic glutamic acid analogs, racemic spirocyclic ketones were reacted with an amine and a cyanide source using a chiral auxiliary (Ellman's sulfinamide). nih.gov This reaction introduced a new chiral center adjacent to the spiro carbon. While the diastereoselectivity was moderate, the resulting diastereomers were separable by chromatography, providing access to all stereoisomers in pure form. nih.gov The absolute configuration of these newly formed stereocenters was confirmed by X-ray crystallography. nih.gov

Stereocenters can also be introduced during the construction of the scaffold itself. The 'strain-relocating' semipinacol rearrangement has been shown to be fully regio- and stereospecific when starting from a chiral, substituted cyclopropanone (B1606653) equivalent. nih.gov This leads to optically active 3-substituted spiro[3.3]heptan-1-ones, effectively installing a stereocenter on the carbocyclic frame. nih.gov These methods are vital for transforming the flat, achiral starting points into complex, three-dimensional chiral molecules suitable for advanced medicinal chemistry programs.

Advanced Structural Analysis and Stereochemical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOESY, HMBC, HSQC, COSY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 6-aminospiro[3.3]heptane-2-carboxylate. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, a full suite of two-dimensional (2D) experiments is required to confirm the connectivity and stereochemistry of this complex spirocyclic system. hyphadiscovery.com

Connectivity Confirmation: The fundamental carbon framework and proton environments can be mapped out using a combination of 2D techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, allowing for the tracing of the proton networks within each of the two cyclobutane (B1203170) rings. For instance, the methine proton at C2 (H2) would show correlations to the adjacent methylene (B1212753) protons at C1 and C3. Similarly, the methine proton at C6 (H6) would correlate with its neighbors at C5 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to. It is crucial for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum based on the more resolved proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly vital for spirocyclic systems. For example, HMBC correlations from the methylene protons at C1, C3, C5, and C7 to the central spiro quaternary carbon (C4) would definitively confirm the spiro[3.3]heptane core. Correlations from the methyl protons of the ester to the carbonyl carbon and the C2 carbon would confirm the position of the carboxylate group.

Stereochemical Investigation:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the relative stereochemistry (cis or trans) of the substituents at C2 and C6. NOESY detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. A NOESY correlation (cross-peak) between the methine proton at C2 and the methine proton at C6 would indicate that they are on the same face of the spirocyclic system, corresponding to the cis-isomer. Conversely, the absence of this correlation, coupled with correlations to protons on the opposite ring, would suggest a trans-arrangement. The stereoconfiguration of substituted spiro[3.3]heptanes has been successfully determined using 2D NMR techniques. chemrxiv.org

A representative set of expected NMR chemical shifts for the compound is detailed in the table below.

Interactive Table: Representative NMR Data (¹H and ¹³C) for this compound
PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key 2D Correlations
1, 3, 5, 7CH₂1.8 - 2.530 - 40COSY: H2, H6; HSQC: C1, C3, C5, C7; HMBC: C4
2CH2.9 - 3.445 - 55COSY: H1, H3; HSQC: C2; HMBC: C=O, C4
4C-35 - 45HMBC: H1, H3, H5, H7
6CH3.0 - 3.548 - 58COSY: H5, H7; HSQC: C6; HMBC: C4
C=OC-170 - 175HMBC: H2, O-CH₃
O-CH₃CH₃~3.750 - 55HSQC: C-OCH₃; HMBC: C=O

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the most definitive method for the structural analysis of crystalline compounds, providing an unambiguous determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. nih.gov For a chiral molecule like this compound, this technique is uniquely capable of establishing both the relative and absolute stereochemistry.

Relative Configuration: A routine X-ray diffraction experiment on a single crystal of the compound will yield a precise molecular structure, showing the spatial relationship of all atoms. This directly reveals the relative orientation of the amino and methyl carboxylate substituents, confirming whether the compound is the cis or trans diastereomer. The puckering of the cyclobutane rings and the precise bond angles throughout the spiro[3.3]heptane core are also accurately determined.

Absolute Configuration: When a pure enantiomer of a chiral compound is crystallized, it forms a non-centrosymmetric crystal. thieme-connect.de Under these conditions, the phenomenon of anomalous dispersion (or resonant scattering) can be utilized to determine the absolute configuration. researchgate.net By carefully measuring the intensity differences between Friedel pairs of reflections (h,k,l and -h,-k,-l), the true handedness of the molecule can be established, allowing for the unambiguous assignment of R/S descriptors to the chiral centers at C2 and C6. This method has been successfully used to confirm the absolute configuration of various chiral spiro[3.3]heptane derivatives. chemrxiv.orgnih.govnih.gov The Flack parameter is a key value derived from the data refinement that indicates the correctness of the assigned absolute structure, with a value close to zero confirming the assignment. ed.ac.uk

Interactive Table: Representative Crystallographic Data Parameters
ParameterDescriptionTypical Value/Information
Crystal systemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space groupThe specific symmetry group of the crystal.Chiral (e.g., P2₁)
a, b, c (Å)The lengths of the unit cell axes.5 - 15 Å
α, β, γ (°)The angles of the unit cell.e.g., α=90, β≠90, γ=90 (Monoclinic)
ZThe number of molecules per unit cell.2 or 4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05
Flack parameterA parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal.~0.0(1)

Conformational Analysis of the Spiro[3.3]heptane System

The spiro[3.3]heptane framework is characterized by its high degree of rigidity and conformational constraint, a feature that makes it an attractive scaffold in medicinal chemistry. nih.gov Unlike more flexible ring systems such as cyclohexane (B81311), the spiro[3.3]heptane core has limited conformational freedom. The two cyclobutane rings are not planar; they adopt a puckered or bent conformation to relieve the torsional strain that would exist in a flat structure. chemistrysteps.com

The degree of puckering can be described by the ring's dihedral (torsion) angles. In some X-ray diffraction studies of azaspiro[3.3]heptane derivatives, the cyclobutane rings have been observed to be nearly planar, with torsion angles below 7°. researchgate.net However, other studies on carbocyclic spiro[3.3]heptane derivatives show more significant puckering. This puckering results in the substituents on each ring occupying positions that can be described as pseudo-axial and pseudo-equatorial. The two rings are held in a nearly perpendicular orientation relative to each other by the central spiro carbon atom.

This fixed, three-dimensional orientation of the substituents at the C2 and C6 positions is a key structural feature. Depending on whether the molecule is a cis or trans diastereomer, the distance and spatial vector between the amino and carboxylate groups are well-defined. This structural rigidity can enhance binding affinity and selectivity to biological targets by reducing the entropic penalty upon binding. nih.gov Computational studies can also be employed to analyze the conformational preferences and energy landscapes of the transition states during the formation of spiro rings. nih.gov

Chiroptical Properties (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wikipedia.org These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. vlabs.ac.in

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

For a chiral molecule to give a measurable ORD/CD signal, it must contain a chromophore—a light-absorbing group—in or near the chiral center. In this compound, the methyl ester group (C=O) serves as a relevant chromophore, which typically absorbs UV light.

In the region of the chromophore's absorption, the ORD and CD spectra show a characteristic phenomenon known as the Cotton effect . libretexts.org

A positive Cotton effect is characterized by a peak (maximum) at a longer wavelength and a trough (minimum) at a shorter wavelength in the ORD curve.

A negative Cotton effect shows the opposite behavior, with a trough followed by a peak.

The sign of the Cotton effect is directly related to the stereochemical environment around the chromophore. Empirical rules, such as the Octant Rule for ketones, have been developed to correlate the sign of the Cotton effect with the absolute configuration of the molecule. Similar correlations can be established for the ester chromophore in this compound. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration of a chiral center can often be confidently assigned or confirmed. nih.gov While specific ORD/CD data for this exact molecule are not publicly documented, these techniques are standard practice for assigning the absolute configuration of chiral spirocyclic compounds. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of Methyl 6-aminospiro[3.3]heptane-2-carboxylate. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine various electronic properties.

Key aspects that can be investigated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the nitrogen atom of the amino group is expected to be a significant contributor to the HOMO, indicating its nucleophilic character. The carbonyl group of the ester, on the other hand, would contribute significantly to the LUMO, highlighting its electrophilic nature.

Electron Density and Electrostatic Potential: Mapping the electron density surface can reveal the distribution of charge within the molecule. The electrostatic potential map would likely show a region of negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino group and the protons on the cyclobutane (B1203170) rings would exhibit positive potential. This information is critical for understanding intermolecular interactions.

Thermochemical Properties: Quantum mechanical calculations can predict thermochemical data such as the heat of formation and Gibbs free energy. These values are essential for assessing the thermodynamic stability of the molecule and for predicting the feasibility of chemical reactions.

A summary of predictable electronic properties is presented in the table below.

PropertyPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively high, with significant contribution from the amino group.Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low, with significant contribution from the carboxylate group.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests a balance of kinetic stability and chemical reactivity.
Electrostatic Potential Negative potential on N and O atoms; positive potential on amine H atoms.Guides understanding of non-covalent interactions and reaction sites.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and flexibility of molecules over time. nih.gov For a strained system like the spiro[3.3]heptane core, MD simulations can provide critical insights into its dynamic behavior. nih.gov

Key areas of investigation using MD simulations include:

Conformational Analysis: The spiro[3.3]heptane framework is rigid, but the cyclobutane rings can undergo puckering. MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. The orientation of the amino and carboxylate substituents will also be a key determinant of the preferred conformations.

Solvent Effects: By performing simulations in an explicit solvent, such as water, it is possible to study how the solvent molecules interact with the solute and influence its conformation and dynamics. The amino and carboxylate groups are expected to form hydrogen bonds with water molecules, which would significantly impact the molecule's behavior in an aqueous environment.

Flexibility and Vibrational Modes: MD simulations can reveal the flexibility of different parts of the molecule. The spirocyclic core is expected to be relatively rigid, while the methyl ester group will exhibit greater flexibility. Analysis of the atomic fluctuations can identify the principal modes of motion.

The table below summarizes the expected conformational features.

Molecular FragmentExpected FlexibilityDominant Interactions
Spiro[3.3]heptane Core RigidSteric strain due to the spirocyclic structure.
Amino Group Rotationally flexibleHydrogen bonding with solvent and intramolecularly.
Carboxylate Group Rotationally flexibleHydrogen bonding with solvent and intramolecularly.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum mechanical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the structure of the molecule. The chemical shifts of the protons and carbons in the spiro[3.3]heptane core would be particularly sensitive to the molecule's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. Key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-N and C-O stretching vibrations.

Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions.

A summary of predictable spectroscopic data is presented below.

Spectroscopic TechniquePredicted Key Features
¹H NMR Distinct signals for the protons on the spiro[3.3]heptane core, with chemical shifts influenced by the substituents.
¹³C NMR Characteristic signals for the quaternary spiro carbon, the carbonyl carbon, and the carbons of the cyclobutane rings.
IR Spectroscopy Strong absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1730 cm⁻¹), and C-N stretching.

Elucidation of Reaction Mechanisms for Synthetic Transformations

Theoretical calculations can be instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could be used to investigate various synthetic routes.

Potential areas of study include:

Transition State Analysis: By locating the transition state structures and calculating the activation energies for different reaction pathways, it is possible to predict the most favorable synthetic route. For instance, the mechanism of the amination of a precursor ketone could be investigated.

Reaction Intermediates: The stability of potential reaction intermediates can be assessed to understand the course of the reaction.

Catalyst Effects: If a catalyst is used in the synthesis, computational methods can be employed to study the interaction of the catalyst with the reactants and to understand how it lowers the activation energy of the reaction.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly useful for understanding how a ligand, such as this compound, might interact with a biological target like a protein. The focus here is on the structural fit and the nature of the interactions.

Key aspects of molecular docking studies include:

Binding Pose Prediction: Docking algorithms can predict the most likely binding pose of the molecule within the active site of a receptor. The rigid spiro[3.3]heptane scaffold can serve as a three-dimensional anchor to position the functional groups for optimal interactions.

Interaction Analysis: Once a binding pose is predicted, the types of interactions between the ligand and the receptor can be analyzed. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Electrostatic Interactions: The charged or polar groups on the molecule can form electrostatic interactions with charged residues in the receptor's active site.

Hydrophobic Interactions: The cyclobutane rings provide a nonpolar surface that can engage in hydrophobic interactions.

The table below summarizes the potential interactions.

Interaction TypeContributing Functional Group(s)
Hydrogen Bond Donor Amino group (-NH₂)
Hydrogen Bond Acceptor Carbonyl oxygen of the ester (-C=O)
Electrostatic Amino and carboxylate groups
Hydrophobic Spiro[3.3]heptane core

Structure-Reactivity Relationship Studies

Computational studies can be used to establish relationships between the structure of a molecule and its reactivity, excluding bulk chemical and physical properties.

Substituent Effects: By computationally modeling derivatives of this compound with different substituents, it is possible to study how these substituents affect the molecule's electronic properties and reactivity. For example, the effect of substituents on the pKa of the amino group could be investigated.

Reactivity Indices: Quantum mechanical calculations can provide various reactivity indices, such as Fukui functions, which can predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attack.

Methyl 6 Aminospiro 3.3 Heptane 2 Carboxylate As a Building Block in Complex Molecular Architectures

Incorporation into Peptidomimetics and Conformationally Constrained Amino Acids

The rigid spiro[3.3]heptane framework of Methyl 6-aminospiro[3.3]heptane-2-carboxylate makes it an excellent candidate for the synthesis of conformationally constrained amino acids. In drug discovery and chemical biology, peptides often suffer from poor metabolic stability and lack of oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov By incorporating rigid structural elements, the conformational flexibility of a peptide chain can be reduced, locking it into a bioactive conformation that enhances binding to its target. nih.govcam.ac.uk

Table 1: Comparison of Structural Features for Peptidomimetic Design

Feature Proline (Natural Amino Acid) This compound Derivative
Core Structure Pyrrolidine Ring Spiro[3.3]heptane
Conformational Flexibility Constrained (puckered ring) Highly Constrained (rigid spirocycle)
Key Dihedral Angles Limited range for φ Fixed and predictable

| Application | Induces β-turns | Induces sharp, rigid turns; acts as a 3D scaffold |

Application in Total Synthesis of Natural Products and Analogues

While the primary application of this compound has been in the realm of medicinal chemistry scaffolds, its potential in the total synthesis of natural products and their analogues is an emerging area of interest. Natural products often possess complex, three-dimensional architectures that are challenging to synthesize. The spiro[3.3]heptane motif, although not common in nature, can serve as a synthetic surrogate for other strained or sterically hindered cyclic systems found in natural targets.

Its use allows chemists to construct intricate molecular frameworks with high stereochemical control. For instance, the spirocyclic core can be employed to set key stereocenters that are then elaborated into the final natural product structure. Furthermore, the synthesis of natural product analogues using this building block is a powerful strategy to create novel compounds with potentially enhanced or different biological activities. By replacing a flexible portion of a natural product with the rigid spiro[3.3]heptane core, chemists can explore structure-activity relationships (SAR) and develop new therapeutic leads. organicchemistrydata.org

Design and Synthesis of Novel Scaffolds for Medicinal Chemistry

The exploration of three-dimensional (3D) chemical space is a major goal in modern medicinal chemistry to develop novel drugs with improved properties. rsc.org Historically, drug discovery has been dominated by flat, aromatic structures. Saturated, rigid scaffolds like spiro[3.3]heptane are increasingly sought after because they offer a way to create molecules with greater structural complexity and novelty. biosolveit.de this compound is a prime example of a building block designed for this purpose.

The spiro[3.3]heptane core acts as a non-aromatic, rigid bioisostere for common rings like cyclohexane (B81311) or piperidine. Its well-defined exit vectors allow for the precise positioning of substituents in 3D space, which can lead to improved target engagement and selectivity. The bifunctional nature of the molecule—containing both an amine and an ester group—provides convenient handles for synthetic elaboration, allowing chemists to attach different pharmacophoric elements. This versatility enables the creation of diverse molecular scaffolds that can be tailored to interact with a wide range of biological targets. researchgate.net

Key Advantages of Spiro[3.3]heptane Scaffolds in Medicinal Chemistry:

Increased 3D Character: Moves away from flat molecules, potentially improving solubility and reducing non-specific binding.

Structural Rigidity: Reduces the entropic penalty upon binding to a target, potentially increasing potency.

Novelty: Provides access to novel intellectual property (IP) space. biosolveit.de

Precise Vectorial Display: The spirocyclic core directs substituents into specific and predictable regions of space.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqnih.gov These libraries are then screened for activity against biological targets. This compound is an ideal building block for such endeavors due to its bifunctional nature.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or ketones. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines. This "two-ended" reactivity allows for the parallel synthesis of thousands of distinct compounds, all sharing the central spiro[3.3]heptane core but decorated with different peripheral groups. The resulting libraries possess significant 3D diversity, which is a valuable attribute for discovering hits in high-throughput screening campaigns.

Table 2: Representative Reactions for Library Synthesis

Functional Group Reaction Type Example Reagent Class Resulting Linkage
Amine (-NH2) Acylation Acid Chlorides Amide
Reductive Amination Aldehydes/Ketones Secondary Amine
Sulfonylation Sulfonyl Chlorides Sulfonamide

| Ester (-COOCH3) | Amidation (after hydrolysis) | Primary/Secondary Amines | Amide |

Development of Organocatalysts and Ligands for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically pure form, is crucial for the production of pharmaceuticals. Chiral amines and their derivatives are widely used as organocatalysts or as ligands for transition metals to control the stereochemical outcome of a reaction. beilstein-journals.org The rigid, chiral backbone of this compound makes it an attractive platform for developing new catalysts and ligands.

The fixed spatial relationship between the amino group and the spirocyclic framework can create a well-defined chiral environment around a catalytic center. When used as an organocatalyst, the amine can activate substrates for enantioselective transformations. When complexed to a metal, it can serve as a chiral ligand, directing the approach of reactants to produce one enantiomer preferentially. While still a developing area for this specific molecule, its structural properties are highly analogous to other successful chiral amines used in asymmetric catalysis, suggesting significant potential.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov The design of molecules that can spontaneously organize into larger, ordered structures—a process known as self-assembly—is a key goal of this field. researchgate.net

This compound possesses features that make it a compelling component for designing self-assembling systems. The rigid spirocyclic core acts as a stiff structural unit, while the amine and carboxylate (after hydrolysis) groups are excellent hydrogen bond donors and acceptors. By modifying the molecule with other interacting groups, it can be programmed to assemble into discrete supramolecular architectures like cages or extended networks like gels or liquid crystals. The predictable geometry of the spiro[3.3]heptane backbone ensures that the interacting functional groups are held in a specific orientation, leading to more ordered and predictable self-assembly outcomes.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Cost-Effective Synthetic Routes

The current synthesis of Methyl 6-aminospiro[3.3]heptane-2-carboxylate and related spiro[3.3]heptane derivatives often involves multi-step processes that may not be optimal in terms of sustainability and cost. Future research will likely focus on developing greener and more economical synthetic strategies.

Key areas of investigation will include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly efficient and environmentally friendly alternative to traditional chemical methods. For instance, engineered enzymes, such as cytochrome P450 variants, have shown promise in the selective hydroxylation of the spiro[3.3]heptane core, a transformation that could be adapted to introduce functionality that facilitates the introduction of the amino group.

Flow Chemistry: Continuous flow processes can offer improved reaction control, higher yields, and enhanced safety compared to batch synthesis. Developing a continuous flow synthesis for this compound could significantly reduce production costs and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future synthetic approaches will aim to minimize the formation of byproducts and waste streams.

Readily Available Starting Materials: Research into synthetic pathways that utilize inexpensive and abundant starting materials will be crucial for enhancing the cost-effectiveness of producing this spirocyclic building block.

Synthetic Strategy Potential Advantages Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Engineering enzymes for specific transformations on the spiro[3.3]heptane scaffold.
Flow ChemistryImproved efficiency, safety, and scalability.Development of continuous flow reactors for key synthetic steps.
High Atom EconomyMinimized waste, increased sustainability.Designing novel reaction cascades and tandem reactions.
Inexpensive PrecursorsReduced production costs.Exploring alternative starting materials and synthetic disconnections.

Exploration of Novel Reactivities and Transformation Pathways for the Spiro[3.3]heptane System

The strained nature of the spiro[3.3]heptane ring system imparts it with unique reactivity that is yet to be fully explored. Future research will likely uncover novel transformation pathways and reactions of this scaffold.

Promising areas for exploration include:

Strain-Release Reactions: The inherent ring strain of the cyclobutane (B1203170) rings can be harnessed to drive novel chemical transformations. For example, strain-relocating semipinacol rearrangements have been used to synthesize spiro[3.3]heptan-1-ones, which can serve as versatile precursors to a range of functionalized derivatives.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the spiro[3.3]heptane core offers a powerful and atom-economical way to introduce new functional groups. Biocatalytic approaches using engineered enzymes have already demonstrated the feasibility of selective C-H hydroxylation. Further research could expand the scope of C-H functionalization to include amination, halogenation, and other valuable transformations.

Derivatization of Functional Groups: The amino and ester moieties of this compound provide convenient handles for a wide range of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

Reaction Type Description Potential Applications
Strain-Release ReactionsTransformations driven by the release of ring strain.Synthesis of complex polycyclic systems.
C-H FunctionalizationDirect conversion of C-H bonds to C-functional group bonds.Efficient introduction of diverse functionality.
Functional Group InterconversionModification of the existing amino and ester groups.Synthesis of a wide range of derivatives for various applications.

Expansion of Applications in Chemical Biology

Future applications in this area may include:

Bioisosteric Replacement: The rigid, three-dimensional structure of the spiro[3.3]heptane core can be used to replace phenyl, piperidine, piperazine, and other cyclic moieties in known bioactive compounds. 311institute.comillinois.edu This can lead to the development of novel analogues with improved physicochemical properties, enhanced biological activity, and novel intellectual property. The bifunctionality of this compound makes it an ideal building block for this purpose.

Chemical Probes: The unique geometry of the spiro[3.3]heptane scaffold can be exploited to design chemical probes with high target specificity. By attaching fluorescent dyes, affinity tags, or reactive groups to the this compound core, researchers can develop tools to study biological processes in living systems.

Peptide Mimetics: The incorporation of spiro[3.3]heptane-based amino acids into peptides can be used to create conformationally constrained peptide mimetics. These molecules can mimic the structure of natural peptides and proteins, but with enhanced stability and biological activity.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and development of complex molecules like this compound can be significantly accelerated through the integration of automation and artificial intelligence (AI).

Emerging trends in this field include:

Automated Synthesis Platforms: Robotic systems can be used to perform multi-step syntheses with high precision and throughput. The development of automated platforms for the synthesis of spiro[3.3]heptane derivatives would allow for the rapid generation of compound libraries for screening and optimization.

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to analyze large datasets of chemical reactions and predict the optimal conditions for a given transformation. This can significantly reduce the time and resources required for reaction development and optimization.

AI-Driven Molecular Design: AI algorithms can be used to design novel molecules with desired properties. By combining computational design with automated synthesis, it is possible to create a closed-loop system for the rapid discovery and development of new chemical entities based on the spiro[3.3]heptane scaffold.

Technology Application in Spiro[3.3]heptane Chemistry Potential Impact
Automated SynthesisHigh-throughput synthesis of derivatives and libraries.Accelerated discovery of new bioactive compounds.
Machine LearningOptimization of reaction conditions and prediction of reaction outcomes.More efficient and reliable synthetic processes.
Artificial IntelligenceDe novo design of novel spiro[3.3]heptane-based molecules.Discovery of molecules with enhanced properties and novel functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-aminospiro[3.3]heptane-2-carboxylate, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via multi-step routes involving spirocyclic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) are synthesized first, followed by deprotection and functionalization. Flash chromatography on silica gel (gradient elution with solvents like Et₂O/pentane) is widely used for purification, yielding high-purity products (>95%) . Hydrochloride salts are common final forms, as noted in CAS 1808249-67-3 .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation. NMR (¹H, ¹³C, and DEPT) is used to verify stereochemistry and connectivity. For example, tert-butyl-protected analogs show distinct sp³ hybridized carbons in ¹³C NMR at δ ~80 ppm (tert-butyl) and δ ~170 ppm (ester carbonyl) .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodology : Spirocyclic amines often form hygroscopic salts, requiring strict anhydrous conditions. Silica gel chromatography effectively separates diastereomers or regioisomers. Reverse-phase HPLC is recommended for polar derivatives. Storage at 2–8°C in dark, sealed containers prevents decomposition .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence steric and electronic properties in derivatization reactions?

  • Methodology : The rigid spiro structure restricts conformational flexibility, altering reactivity. For example, tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes selective Sonogashira coupling at the ethynyl group, while the ester remains inert. Computational modeling (DFT) predicts electron density distribution, guiding reaction design .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for spirocyclic derivatives?

  • Methodology : Dynamic effects (e.g., ring puckering) may cause unexpected splitting. Variable-temperature NMR and 2D experiments (COSY, NOESY) clarify exchange processes. For example, tert-butyl 6-hydroxy derivatives show temperature-dependent broadening due to hydrogen bonding .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodology : Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., LiAlH₄-mediated reductions) achieve enantiomeric excess. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers, with optical rotation and CD spectroscopy validating purity .

Q. How does the compound interact with biological targets (e.g., enzymes), and what computational tools predict binding modes?

  • Methodology : Docking studies (AutoDock Vina, Schrödinger Suite) model interactions with targets like MetAP2 inhibitors. The spiro scaffold’s rigidity mimics transition states, enhancing binding affinity. In vitro assays (e.g., enzyme inhibition) validate predictions .

Data Contradiction Analysis

Q. Why do reported melting points vary for salts of this compound?

  • Resolution : Polymorphism and hydration states cause discrepancies. For example, hydrochloride salts (CAS 1808249-67-3) may exist as anhydrous or monohydrate forms. Differential Scanning Calorimetry (DSC) and TGA identify phase transitions .

Q. How can conflicting reactivity data in cross-coupling reactions be reconciled?

  • Resolution : Substituent electronic effects (e.g., electron-withdrawing esters) may suppress Pd-catalyzed couplings. Pre-activation (e.g., Boc deprotection) or alternative catalysts (e.g., Ni-based systems) improve yields. Kinetic studies (e.g., monitoring by LC-MS) clarify mechanistic bottlenecks .

Methodological Resources

  • Structural Tools : SHELX for crystallography ; Gaussian 16 for DFT .
  • Synthetic Protocols : Flash chromatography gradients ; chiral resolution .
  • Analytical Standards : CAS 1808249-67-3 (hydrochloride salt) ; tert-butyl intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminospiro[3.3]heptane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.